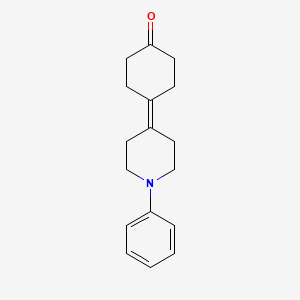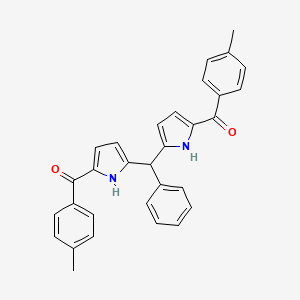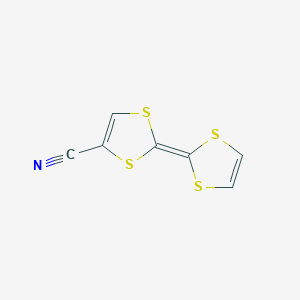
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiole rings connected by a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically include:
Temperature: Room temperature to 100°C
Catalysts: Lewis acids such as yttrium triflate or tungstophosphoric acid
Solvents: Solvent-free conditions or petroleum ether
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄)
Reduction: Using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophilic substitution reactions with reagents like organolithium or Grignard reagents
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in organic solvents
Reduction: NaBH₄ in methanol, LiAlH₄ in ether
Substitution: Organolithium reagents in THF, Grignard reagents in ether
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or dithiols.
科学的研究の応用
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of conductive polymers and materials with unique electronic properties.
作用機序
The mechanism of action of 1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- involves its interaction with molecular targets through its sulfur-containing rings. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
1,3-Dithiolane: Similar structure but with a different ring size
1,3-Dithiane: Contains an additional sulfur atom in the ring
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: Similar sulfur-containing heterocycle with different substituents
4,5-Dicyano-1,3-dithiol-2-one: Contains cyano groups and a different oxidation state
Uniqueness
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- is unique due to its specific combination of dithiole rings and a carbonitrile group. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
173282-36-5 |
|---|---|
分子式 |
C7H3NS4 |
分子量 |
229.4 g/mol |
IUPAC名 |
2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbonitrile |
InChI |
InChI=1S/C7H3NS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-2,4H |
InChIキー |
FBVXOINNGASTKD-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C2SC=C(S2)C#N)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


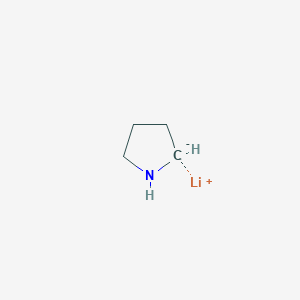
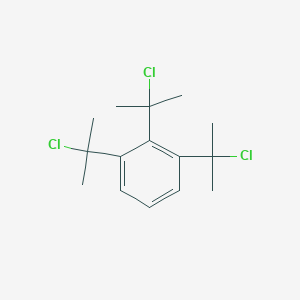
![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
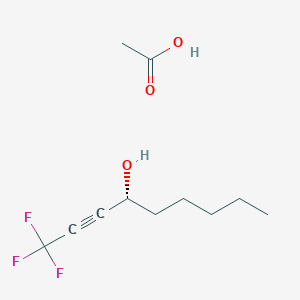
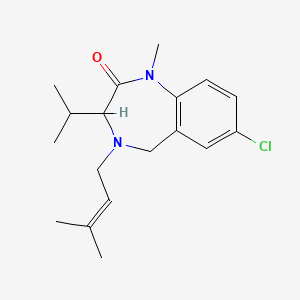
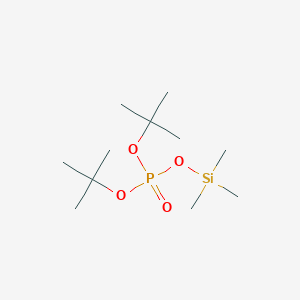
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
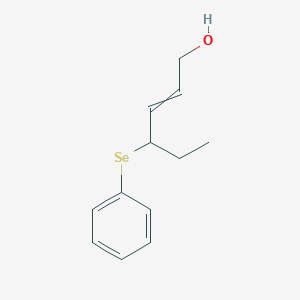
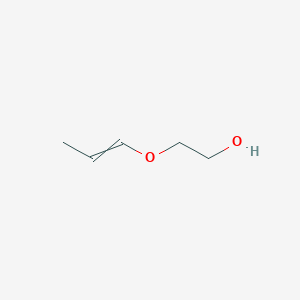
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)

